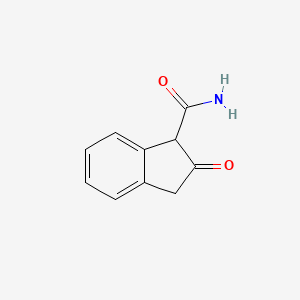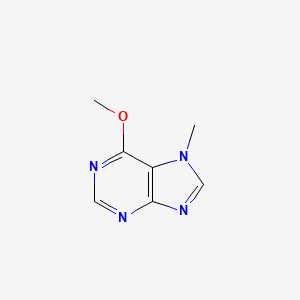![molecular formula C11H8N2 B11917672 2H-Cyclopenta[B]quinoxaline CAS No. 774-68-5](/img/structure/B11917672.png)
2H-Cyclopenta[B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-シクロペンタ[b]キノキサリンは、キノキサリン環とシクロペンタン環が縮合した複素環式芳香族化合物です。
2. 製法
合成経路と反応条件: 2H-シクロペンタ[b]キノキサリンの合成は、さまざまな方法で行うことができます。注目すべき方法の1つは、オキシムエステルとアリールイソニトリルの可視光誘起ラジカルカスケード環化です。 このプロセスは、インサイチューで生成されたニトリルラジカルを統合し、カスケードラジカルイソニトリル/ニトリル挿入環化が続きます
工業生産方法: 2H-シクロペンタ[b]キノキサリンの工業生産は、通常、環境に優しく、費用対効果の高い方法を用います。 例えば、無溶媒条件下での再生可能触媒の使用は、非常に効率的であることが報告されています 。これらの方法は、環境への影響を軽減するだけでなく、製品の収率と純度を向上させます。
3. 化学反応解析
反応の種類: 2H-シクロペンタ[b]キノキサリンは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl₂, Br₂) やニトロ化剤 (HNO₃) などの試薬を用いて、求電子置換反応を行うことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応ではキノキサリンN-オキシドが生成され、還元反応ではジヒドロキノキサリンが生成される可能性があります。
4. 科学研究における用途
2H-シクロペンタ[b]キノキサリンは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成における構成単位として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、顕著な生物活性を示します.
医学: 生物活性があるため、潜在的な治療用途が検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[B]quinoxaline can be achieved through various methods. One notable method involves the visible-light-induced radical cascade cyclization of oxime esters and aryl isonitriles. This process integrates the in situ-formed nitrile radical followed by cascade radical isonitrile/nitrile insertion-cyclization
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly and cost-effective methods. For instance, the use of recyclable catalysts under solvent-free conditions has been reported to be highly efficient . These methods not only reduce the environmental impact but also enhance the overall yield and purity of the product.
化学反応の分析
Types of Reactions: 2H-Cyclopenta[B]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines.
科学的研究の応用
2H-Cyclopenta[B]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
作用機序
2H-シクロペンタ[b]キノキサリンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 例えば、細胞増殖と生存に不可欠なチロシンキナーゼやトポイソメラーゼなどの酵素を阻害することが示されています 。この化合物の抗酸化特性も、その生物活性に役割を果たしており、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
類似化合物:
キノキサリン: 同様の生物活性を有するベンゾピラジン系。
シクロペンタ[b]キノリン: 構造的に類似した別の縮合複素環式化合物。
フェナントロリン: 配位化学と生物学における用途で知られています。
独自性: 2H-シクロペンタ[b]キノキサリンは、キノキサリン環とシクロペンタン環のユニークな融合によって際立っており、独特の物理化学的特性を付与し、その生物活性を高めています。さまざまな化学反応を起こす能力と幅広い用途により、研究と産業の両方において貴重な化合物となっています。
類似化合物との比較
Quinoxaline: A benzopyrazine system with similar biological activities.
Cyclopenta[B]quinoline: Another fused heterocyclic compound with comparable structural features.
Phenanthroline: Known for its coordination chemistry and biological applications.
Uniqueness: 2H-Cyclopenta[B]quinoxaline stands out due to its unique fusion of a quinoxaline ring with a cyclopentane ring, which imparts distinct physicochemical properties and enhances its biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
CAS番号 |
774-68-5 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
2H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2 |
InChIキー |
LASJUROBSVVXIQ-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C(=C1)N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



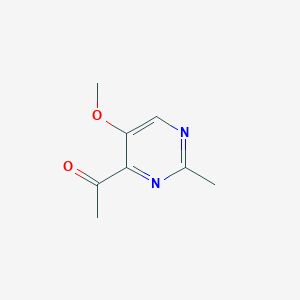
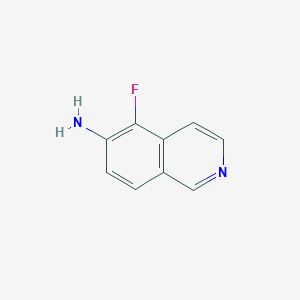

![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
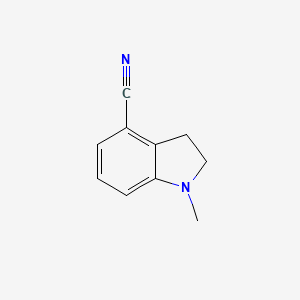
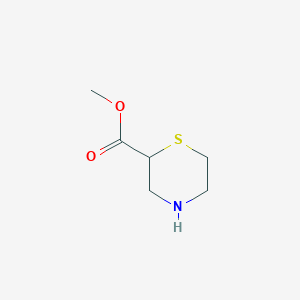
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)
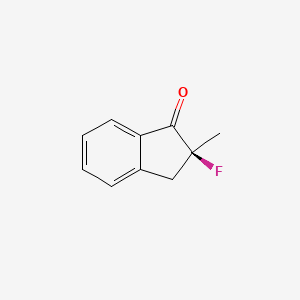
![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
